molecular formula C18H28O3 B1255457 Salaceyin A

Salaceyin A

Cat. No.: B1255457
M. Wt: 292.4 g/mol
InChI Key: GTFMLRZLGJZNBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Salaceyin A is a cytotoxic 6-alkylsalicylic acid derivative isolated from the endophytic bacterium Streptomyces laceyi strain MS53, which was identified in a study targeting methicillin-resistant Staphylococcus aureus (MRSA) . Structurally, it is a colorless amorphous powder with the molecular formula C₁₈H₂₉O₃ and a molecular weight of 291.4 g/mol. Its characterization involved advanced analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, electrospray ionization mass spectrometry (ESI-MS), high-resolution fast atom bombardment mass spectrometry (HRFABMS), and preparative high-performance liquid chromatography (HPLC) . The compound’s biosynthesis pathway in Streptomyces species remains under investigation, but its structural motif—a salicylic acid backbone modified with a long alkyl chain—highlights its uniqueness among microbial secondary metabolites.

Properties

Molecular Formula

C18H28O3

Molecular Weight

292.4 g/mol

IUPAC Name

2-hydroxy-6-(9-methyldecyl)benzoic acid

InChI

InChI=1S/C18H28O3/c1-14(2)10-7-5-3-4-6-8-11-15-12-9-13-16(19)17(15)18(20)21/h9,12-14,19H,3-8,10-11H2,1-2H3,(H,20,21)

InChI Key

GTFMLRZLGJZNBV-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O

Canonical SMILES

CC(C)CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O

Synonyms

salaceyin A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Salaceyin A belongs to the broader class of alkylsalicylic acid derivatives, which are studied for their bioactivity and structural diversity. Below is a comparative analysis with structurally and functionally related compounds:

Structural and Functional Analogues

Compound Molecular Formula Molecular Weight (g/mol) Source Key Bioactivity Structural Distinction
This compound C₁₈H₂₉O₃ 291.4 Streptomyces laceyi Cytotoxicity (SKBR3 cells) 6-alkylsalicylic acid with C₁₈ chain
Salaceyin B C₁₉H₃₁O₃ 305.4 Streptomyces laceyi Cytotoxicity (SKBR3 cells) 6-alkylsalicylic acid with C₁₉ chain
Salicylidene-α-alanine C₁₀H₁₁NO₃ 193.2 Synthetic Chelation properties Schiff base of salicylaldehyde and α-alanine
Methyl salicylate C₈H₈O₃ 152.1 Synthetic/natural Anti-inflammatory, analgesic Methyl ester of salicylic acid

Key Comparative Findings

Bioactivity :

  • This compound and B demonstrate cytotoxicity against SKBR3 cells, likely due to their alkyl chains enhancing membrane permeability and cellular uptake . In contrast, methyl salicylate—a widely used anti-inflammatory agent—lacks significant cytotoxicity but shares the salicylate core .
  • Salicylidene-α-alanine, a synthetic Schiff base, exhibits metal-chelating properties rather than direct cytotoxicity, reflecting functional divergence despite structural overlap with salicylic acid derivatives .

Structural Features :

  • The C₁₈–C₁₉ alkyl chains in this compound/B distinguish them from simpler salicylate esters (e.g., methyl salicylate) and synthetic derivatives. This alkylation may confer enhanced lipophilicity, improving interaction with cellular targets .
  • Salicylidene-α-alanine’s imine linkage introduces rigidity and metal-binding capacity, absent in this compound .

Biosynthetic Origin :

  • This compound/B are microbial metabolites , whereas methyl salicylate is primarily plant-derived or synthetic. This difference influences scalability for pharmaceutical production and ecological roles .

Analytical Characterization :

  • This compound was validated using HRFABMS and 2D-NMR , ensuring precise structural elucidation . Similar rigor is applied to synthetic compounds like salicylidene-α-alanine, though their characterization often relies on IR and elemental analysis .

Q & A

Q. What ethical and methodological considerations apply when translating this compound to clinical trials?

  • Methodological Answer :
  • Preclinical Toxicity : Conduct OECD-compliant acute/chronic toxicity studies in two mammalian species.
  • Regulatory Alignment : Follow ICH guidelines for Good Laboratory Practice (GLP) and Good Clinical Practice (GCP).
  • Conflict of Interest : Disclose funding sources and patent filings in all publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Salaceyin A
Reactant of Route 2
Salaceyin A

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